Product packaging for Norgestimate(Cat. No.:CAS No. 35189-28-7)

Norgestimate

Cat. No.: B1679921
CAS No.: 35189-28-7
M. Wt: 369.5 g/mol
InChI Key: KIQQMECNKUGGKA-NMYWJIRASA-N
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Description

Historical Context of Norgestimate Discovery and Preclinical Development

This compound was developed by the Ortho Pharmaceutical Corporation in an effort to create new hormonal contraceptives with fewer adverse effects. drugbank.com First described in scientific literature in 1977, this compound was introduced as a component of combined oral contraceptives in 1986. drugbank.comwikipedia.org It received approval from the U.S. Food and Drug Administration (FDA) on December 29, 1989. drugbank.comguidetoimmunopharmacology.org

Preclinical evaluations of this compound identified it as a novel progestin characterized by highly selective progestational activity and minimal androgenicity. nih.gov The goal of its development was to maximize progestational potency while minimizing androgenic effects, which were associated with adverse changes in lipid and lipoprotein metabolism in earlier progestins. nih.gov

In preclinical animal studies, this compound demonstrated several key activities. In rabbits, it was shown to bind to uterine progestin receptors, stimulate the endometrium, and inhibit ovulation. nih.gov Further research in rats indicated that it acts on the hypothalamic/pituitary axis to prevent the preovulatory surge of luteinizing hormone. nih.gov this compound was also found to have no estrogenic activity and, in fact, suppresses the action of estrogen. nih.gov

A significant finding from preclinical research was this compound's low affinity for androgen receptors. nih.gov Compared to older progestins like levonorgestrel (B1675169) and gestodene (B1671452), this compound and its primary metabolite, 17-deacetylated this compound, showed very poor binding to androgen receptors. nih.gov This minimal androgenicity was further supported by its lack of affinity for human sex hormone-binding globulin (SHBG). nih.gov

Key Historical MilestoneYear/Date
First described in literature1977 drugbank.com
Introduced for medical use1986 wikipedia.org
Granted FDA approvalDecember 29, 1989 drugbank.comguidetoimmunopharmacology.org
Approved for menopausal hormone therapy in the U.S.1999 wikipedia.org

This compound within the Chemical Classification of Synthetic Progestins

This compound is a synthetic steroid hormone that mimics the effects of natural progesterone (B1679170). pharmacyfreak.com As a synthetic progestogen, it is referred to as a progestin. nih.gov Progestins are broadly classified based on their chemical structure and the generation in which they were developed. pharmacyfreak.comnih.gov

Chemically, this compound is a derivative of 19-nortestosterone and belongs to the gonane (B1236691) subgroup. pharmacyfreak.comnih.gov Gonanes are a specific class of testosterone (B1683101) derivatives. nih.gov Structurally, this compound is also identified as 17α-ethynyl-18-methyl-19-nortestosterone 3-oxime 17β-acetate. wikipedia.org It is considered a prodrug, as it is rapidly and extensively metabolized in the body to its active metabolites, primarily norelgestromin (B1679859) (also known as 17-deacetylthis compound) and, to a lesser extent, levonorgestrel. wikipedia.orgresearchgate.net

In the generational classification system, which is based on the time of market introduction, this compound is categorized as a "third-generation" progestin. wikipedia.orgpharmacyfreak.com The development of third-generation progestins was aimed at reducing the androgenic side effects observed with first- and second-generation progestins while maintaining contraceptive efficacy. pharmacyfreak.comnih.gov

Classification SystemClassification of this compound
Chemical Origin 19-Nortestosterone Derivative pharmacyfreak.comresearchgate.net
Structural Subgroup Gonane pharmacyfreak.comnih.gov
Generational Third-Generation Progestin wikipedia.orgpharmacyfreak.com

Overview of Core Academic Research Domains for this compound

Academic research on this compound has primarily focused on its application in hormonal therapy, its specific pharmacological profile, and its metabolic effects. The main areas of investigation include its use in contraception, the management of hyperandrogenic disorders, and hormone replacement therapy. nih.gov

A significant area of research has been the evaluation of this compound's minimal androgenicity and its clinical implications. nih.govnih.gov Studies have investigated its low binding affinity to androgen receptors and its effect on sex hormone-binding globulin (SHBG). nih.govresearchgate.net Research has shown that contraceptive formulations containing this compound can increase SHBG levels, which helps to reduce circulating free testosterone. researchgate.netnih.gov This anti-androgenic characteristic is the basis for its researched use in treating hyperandrogenic symptoms such as acne. nih.govontosight.ai

The impact of this compound on lipid and carbohydrate metabolism has been another core research domain. nih.govnih.gov Clinical studies have compared this compound-containing contraceptives to those with more androgenic progestins, noting that this compound formulations tend to have a more favorable impact on lipid profiles, including increases in high-density lipoprotein (HDL) cholesterol. researchgate.netnih.gov

Further research has explored the effects of this compound on the cardiovascular system, including its influence on blood coagulation factors. nih.gov These studies suggest that this compound has no significant effect on these factors. nih.gov More recent computational research has also explored the potential of this compound in other therapeutic areas, such as its potential as a lead molecule in gastric cancer research through drug repurposing and virtual screening strategies. patsnap.com

Research DomainFocus of Investigation
Hormonal Contraception Efficacy, cycle control, and comparison with other progestins. nih.govscispace.com
Hyperandrogenism Management of symptoms like acne due to its anti-androgenic properties. nih.govontosight.ai
Hormone Replacement Therapy Use in combination with estrogen for treating menopausal symptoms. wikipedia.orgnih.gov
Metabolic Effects Impact on lipid profiles (e.g., HDL cholesterol) and carbohydrate metabolism. researchgate.netnih.gov
Pharmacokinetics Study of its metabolism into active compounds like norelgestromin and levonorgestrel. wikipedia.orgresearchgate.net
Oncology Investigational research into its potential role in cancer therapy through computational models. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO3 B1679921 Norgestimate CAS No. 35189-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQQMECNKUGGKA-NMYWJIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046922
Record name Norgestimate
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Norgestimate
Source Human Metabolome Database (HMDB)
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Solubility

5.31e-03 g/L
Record name Norgestimate
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Color/Form

Crystals from methylene chloride

CAS No.

107382-52-5, 35189-28-7, 20799-27-3
Record name Norgestimate, E-
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Record name Norgestimate
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Record name Norgestimate
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Record name (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate
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Record name [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
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Record name NORGESTIMATE, E-
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Melting Point

214-218 °C, 216 °C
Record name Norgestimate
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Record name Norgestimate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norgestimate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Synthesis and Structural Characteristics of Norgestimate

Synthetic Pathways for Norgestimate and its Analogues

The synthesis of this compound primarily involves modifications of precursor steroid structures, notably levonorgestrel (B1675169). This compound is formally the C3 oxime and C17β acetate (B1210297) ester of levonorgestrel. nih.gov The formation of the oxime group at the C3 position is a critical step in its synthesis. Studies have investigated the oxime formation reaction of therapeutic progestogens like levonorgestrel, which leads to the generation of both Z and E oxime isomers. fishersci.comguidetomalariapharmacology.org This reaction typically achieves completion within two hours under controlled experimental conditions. fishersci.comguidetomalariapharmacology.org

Beyond its direct synthesis, this compound is considered a prodrug, undergoing rapid and extensive metabolism during first-pass in the liver and intestines upon oral ingestion. nih.goviiab.menih.govnih.gov This metabolic process yields its primary active metabolites, norelgestromin (B1679859) (17β-deacetylthis compound or levonorgestrel 3-oxime), and to a lesser extent, levonorgestrel. nih.goviiab.menih.govnih.govmims.com A very minor metabolite is levonorgestrel 17β-acetate. nih.gov These metabolites can be considered analogues formed in vivo that contribute to this compound's pharmacological activity.

This compound also possesses a terminal acetylenic group, classifying it as a "click chemistry" reagent. This feature enables it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules, suggesting potential for the synthesis of novel derivatives or conjugates for research purposes. mims.com

Stereochemical Aspects of this compound: E and Z Isomers

This compound exists as a racemic mixture of E and Z isomers. nih.gov This stereoisomerism arises from the configuration around the carbon-nitrogen double bond of the oxime group at the C3 position. fishersci.comguidetomalariapharmacology.org The E and Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules, is used to describe the absolute stereochemistry of double bonds. lipidmaps.orgnih.gov The E isomer (from entgegen, German for "opposite") has the higher priority groups on opposite sides of the double bond, while the Z isomer (from zusammen, German for "together") has them on the same side. lipidmaps.orgnih.gov

In this compound, the ratio of the (E)-isomer to the (Z)-isomer is typically maintained between 1.27 and 1.78 in pharmaceutical preparations. nih.govwikidata.org The separation and identification of these oxime isomers can be achieved using normal phase High-Performance Liquid Chromatography (HPLC) coupled with ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.comguidetomalariapharmacology.org The elution order and formation ratio of the isomers are determined by analyzing the chemical shift differences of the 4-H signals in the ¹H NMR spectra. fishersci.comguidetomalariapharmacology.org For instance, the chemical shift of the H-4 peak for E-isomers typically falls within 5.75-5.93 ppm, while for Z-isomers, it is observed at 6.36-6.57 ppm, providing a clear distinction. fishersci.com In HPLC, the relative retention times are approximately 0.86 for (Z)-norgestimate and 1.0 for (E)-norgestimate, with a required resolution of not less than 1.5 between them. nih.gov

The following table summarizes the key stereochemical characteristics of this compound isomers:

Isomer TypeRelative Retention Time (HPLC)¹H NMR 4-H Chemical Shift (ppm)Positional Relationship of Higher Priority Groups
(Z)-Norgestimate~0.86 nih.gov6.36-6.57 fishersci.comSame side of double bond (zusammen) lipidmaps.orgnih.gov
(E)-Norgestimate~1.0 nih.gov5.75-5.93 fishersci.comOpposite sides of double bond (entgegen) lipidmaps.orgnih.gov

Design and Synthesis of this compound Derivatives for Mechanistic Studies

The design and synthesis of this compound derivatives are crucial for elucidating its mechanism of action and understanding the roles of its various forms. As this compound is a prodrug, its primary active metabolite, norelgestromin (17β-deacetylthis compound), and the secondary active metabolite, levonorgestrel, are essentially derivatives that are central to its pharmacological effects. nih.goviiab.menih.govnih.govmims.com

The conversion of this compound to norelgestromin occurs rapidly via deacetylation in the gut wall and liver. mims.com This deacetylation leads to a compound that retains most of this compound's progestational activities. guidetopharmacology.org Further metabolism of norelgestromin can lead to the formation of levonorgestrel and other hydroxylated and conjugated metabolites. iiab.menih.gov

The specific structural modifications in this compound, such as the C-17 acetate group and the C-3 oxime group, are known to influence its receptor binding profile. These groups inhibit its ability to bind to androgen receptors, contributing to its reduced androgenicity compared to related compounds like norgestrel (B7790687) and levonorgestrel. guidetopharmacology.org This suggests that derivatives could be designed to selectively modify or remove these groups to study their impact on androgen receptor binding and other steroid receptor interactions.

For mechanistic studies, the synthesis of specific isomers of metabolites, such as the E and Z oxime isomers of norelgestromin, is important. Methods have been developed to prepare these isomers with high purity, ranging from 70% to 99%, allowing for a more precise investigation of their individual biological activities. uni.lu This controlled synthesis of pure isomers facilitates detailed pharmacological and biochemical studies to understand how specific structural configurations influence receptor affinity and downstream signaling pathways.

Relationship to Precursor Steroid Structures (e.g., Levonorgestrel)

This compound's chemical structure is intrinsically linked to several precursor steroids, particularly those within the 19-nortestosterone series. It is a synthetic estrane (B1239764) steroid, derived from testosterone (B1683101). nih.govguidetopharmacology.org More specifically, this compound is a derivative of norethisterone (17α-ethynyl-19-nortestosterone) and belongs to the gonane (B1236691) (18-methylestrane) subgroup of the 19-nortestosterone family of progestins. nih.gov

The most direct precursor relationship is with levonorgestrel. This compound is chemically defined as the C3 oxime and C17β acetate ester of levonorgestrel. nih.gov This relationship is so direct that this compound is also known by the systematic name levonorgestrel acetate oxime. nih.gov The synthesis of this compound involves the chemical modification of levonorgestrel, through processes such as oxime formation at the C3 ketone and esterification at the C17 hydroxyl group. fishersci.comguidetomalariapharmacology.org

The metabolic pathway further underscores this relationship, as levonorgestrel is one of the active metabolites of this compound, accounting for approximately 20-25% (22 ± 6%) of an administered dose. nih.goviiab.menih.govnih.gov This highlights this compound's function as a prodrug that is converted in vivo to a well-known and potent progestin, levonorgestrel, which itself is the biologically active enantiomer of the racemic mixture norgestrel. mims.com

Pharmacological Characterization at the Molecular and Cellular Level Preclinical Focus

Androgen Receptor (AR) Interactions of Norgestimate and its Metabolites

Influence on 5α-Reductase Activity in Cellular Systems

This compound has demonstrated an inhibitory effect on 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). In an in vitro model utilizing human breast skin, this compound exhibited 50% inhibition of 5α-reductase at a concentration of 10 pM. tandfonline.comtandfonline.com This level of activity is comparable to that of finasteride, a potent 5α-reductase type 2 inhibitor. tandfonline.comtandfonline.com Further in vitro studies have confirmed that this compound blocks 5α-reductase activity with an IC50 value of 10 μM. researchgate.netnih.gov

The anti-androgenic properties of this compound are complex, involving not only the inhibition of 5α-reductase but also interactions with the androgen receptor and an increase in sex hormone-binding globulin (SHBG) levels when combined with an estrogen. tandfonline.comtandfonline.com Of the progestins tested, only this compound and cyproterone (B1669671) acetate (B1210297) have been reported to inhibit skin 5α-reductase activity. tandfonline.comtandfonline.com In contrast, the ethinyl estradiol (B170435) component of combination oral contraceptives does not appear to influence 5α-reductase activity. tandfonline.comtandfonline.com

It is noteworthy that levonorgestrel (B1675169), a metabolite of this compound, has also been shown to inhibit 5α-reductase in vitro. wikipedia.org

Table 1: Inhibitory Effect of Progestins on Skin 5α-Reductase Activity in vitro

ProgestinIC50 (μM)
This compound10
Levonorgestrel52
Dienogest55
Cyproterone Acetate87
Gestodene (B1671452)98

Data sourced from in vitro studies on human skin. researchgate.netnih.gov

Interaction with Sex Hormone-Binding Globulin (SHBG) in In Vitro Models

In preclinical in vitro models, this compound and its primary active metabolite, norelgestromin (B1679859) (17-deacetylthis compound), have shown negligible affinity for sex hormone-binding globulin (SHBG). tandfonline.comnih.gov Studies measuring the displacement of radiolabeled testosterone from human SHBG demonstrated that neither this compound nor norelgestromin could significantly displace testosterone, even at concentrations exceeding 10,000 nM. tandfonline.comnih.gov This lack of significant binding to SHBG is a key characteristic that distinguishes this compound from some other progestins. nih.govnih.gov

The interaction with SHBG is an important aspect of a progestin's androgenic profile. nih.gov Progestins that bind to SHBG can displace testosterone, thereby increasing the levels of free, biologically active testosterone. nih.govresearchgate.net The minimal interaction of this compound with SHBG suggests a lower potential for androgenic effects mediated through this mechanism. nih.govnih.gov

Estrogen Receptor (ER) Interactions of this compound

Preclinical Assessment of Estrogenic Properties (e.g., vaginal cornification inhibition)

In preclinical models, this compound has demonstrated anti-estrogenic properties. In ovariectomized rats, both oral and subcutaneous administration of this compound inhibited the vaginal cornification induced by estrone. tandfonline.com Specifically, a dose of 2 mg/kg of this compound was found to completely inhibit this estrogen-induced effect. bertin-bioreagent.com This anti-estrogenic action is considered to be a progestin-mediated effect rather than a direct interference with the estrogen-receptor interaction. tandfonline.com

Despite this anti-estrogenic activity, this compound itself has been found to be virtually inactive in a range of estrogenic test systems. tandfonline.com For instance, it does not bind to estrogen receptors in vitro and shows no estrogenic activity in vivo in terms of stimulating uterine growth. nih.gov This indicates that the primary pharmacological action of this compound is progestational, with the ability to suppress the effects of estrogen. nih.gov

Other Steroid Receptor Interactions

Glucocorticoid Receptor (GR) Binding and Activity

This compound exhibits negligible binding affinity for the glucocorticoid receptor (GR). tandfonline.comtandfonline.com In vitro studies have reported a very low affinity, with IC50 values of 325 nM for this compound and 255 nM for its metabolite, norelgestromin. tandfonline.comresearchgate.net Consequently, the potential for this compound to exert agonist or antagonist activity on the GR is considered minimal and not clinically relevant. tandfonline.comtandfonline.com While several progestins can bind to and activate the GR, at therapeutic doses, only certain progestins like medroxyprogesterone (B1676146) acetate are known to have some glucocorticoid-mediated effects. tandfonline.com The lack of significant GR activity for this compound is a distinguishing feature of its preclinical pharmacological profile. tandfonline.comtandfonline.com

Mineralocorticoid Receptor (MR) Binding and Activity

Initial assessments of this compound suggested it had no binding affinity for the mineralocorticoid receptor (MR). tandfonline.comresearchgate.net However, later preclinical research has demonstrated that this compound and its primary active metabolite, norelgestromin (17-deacetylthis compound), possess a moderate binding affinity for the MR, indicating potential anti-mineralocorticoid activity. tandfonline.comresearchgate.nettandfonline.com

In competitive binding assays, the half-maximal inhibitory concentration (IC50) of this compound and norelgestromin for the MR was determined to be 81.2 nM and 83.7 nM, respectively. tandfonline.comresearchgate.net Further studies investigating the inhibition of aldosterone (B195564) binding to the MR revealed a half-maximal inhibition constant (Ki) of 232 ± 53.3 nM for this compound and 140 ± 32.1 nM for norelgestromin. tandfonline.comtandfonline.com For comparison, the potent mineralocorticoid receptor antagonist spironolactone (B1682167) exhibited a Ki of 4 ± 0.49 nM in the same assay. tandfonline.comtandfonline.com This antagonistic activity at the MR may be clinically relevant. tandfonline.comresearchgate.nettandfonline.com

CompoundParameterValueReference
This compoundIC5081.2 nM tandfonline.comresearchgate.net
NorelgestrominIC5083.7 nM tandfonline.comresearchgate.net
This compoundKi (vs. Aldosterone)232 ± 53.3 nM tandfonline.comtandfonline.com
NorelgestrominKi (vs. Aldosterone)140 ± 32.1 nM tandfonline.comtandfonline.com
SpironolactoneKi (vs. Aldosterone)4 ± 0.49 nM tandfonline.comtandfonline.com

Gonadotropin Modulation and Ovulation Suppression in Animal Models

This compound's primary contraceptive mechanism involves the suppression of ovulation through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. patsnap.comnih.govfda.gov The HPG axis is a critical neuroendocrine system that regulates reproduction. scielo.brwikipedia.org The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgnih.gov These gonadotropins then act on the gonads. wikipedia.org this compound acts to suppress the secretion of these gonadotropins, thereby preventing the hormonal surge that triggers ovulation. patsnap.comfda.govglowm.com

Preclinical studies have demonstrated that this compound exerts direct effects at the level of the pituitary gland. nih.gov In in-vitro experiments using dispersed rat pituitary cells, this compound was shown to inhibit the release of luteinizing hormone (LH) that is normally stimulated by gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). nih.govresearchgate.net This action is crucial for preventing the preovulatory LH surge, a key event leading to ovulation. tandfonline.comnih.gov

In animal models, such as the rat, this compound has been shown to target the hypothalamic-pituitary axis to prevent this rise in LH. nih.gov Further research in ovariectomized female rats indicated that this compound administration increases the concentration of beta-endorphin (B3029290) in both the pituitary and the hypothalamus. nih.gov Since beta-endorphin is known to modulate gonadotropin secretion, this suggests another potential pathway through which this compound may influence central reproductive functions. nih.gov Newer progestins, including this compound, have been shown to abolish the midcycle peaks of both LH and FSH when administered in sufficient amounts. glowm.com

The ovulation-inhibiting properties of this compound have been confirmed across several animal species in preclinical trials. nih.gov Studies have successfully demonstrated its efficacy in suppressing ovulation in rabbits, rats, hamsters, and mice. nih.gov

In rabbits, orally administered this compound effectively inhibits ovulation by blocking the preovulatory surge of LH. tandfonline.comtandfonline.com The rat is considered an especially suitable animal model for evaluating ovulation-inhibiting compounds due to its spontaneous ovulation and easily monitored cycle. google.com In comparative studies of different progestins in animal models, this compound's potency in suppressing ovulation has been characterized relative to other compounds. researchgate.net

Animal ModelFindingReference
RabbitOral this compound inhibits ovulation by blocking the preovulatory LH surge. tandfonline.comtandfonline.comnih.gov
RatThis compound suppresses ovulation by targeting the hypothalamic/pituitary axis. nih.gov
HamsterThis compound successfully suppresses ovulation. nih.gov
MouseThis compound successfully suppresses ovulation. nih.gov

Metabolic Pathways and Biotransformation of Norgestimate

Primary Metabolic Transformations: Deacetylation to Norelgestromin (B1679859)

The initial and primary metabolic transformation of norgestimate is its deacetylation. This one-step enzymatic conversion leads to the formation of 17β-deacetylthis compound, commonly known as norelgestromin. researchgate.netwikipedia.orgtandfonline.comfda.govnih.govfda.govnih.govresearchgate.netd-nb.infonih.govhipharm-eg.com This process is extensive and takes place in the gut wall and liver following oral administration. fda.govfda.gov this compound itself has a very short half-life due to this rapid conversion. wikipedia.org

Identification and Characterization of Active Metabolites (Norelgestromin, Levonorgestrel (B1675169), 3-Ketothis compound)

This compound's pharmacological activity is largely attributed to its active metabolites.

Norelgestromin: Norelgestromin is the primary active metabolite of this compound, carrying most of its progestational activities. researchgate.netwikipedia.orgtandfonline.comfda.govnih.govfda.govnih.govresearchgate.netd-nb.infohipharm-eg.comnih.gov Following oral administration of this compound, norelgestromin reaches a mean peak concentration of approximately 1.82 ng/mL with a time to peak concentration (Tmax) of about 1.5 hours. drugbank.com Its half-life ranges from 12 to 30 hours. drugbank.com

Levonorgestrel: Levonorgestrel is another active metabolite formed from this compound, albeit to a lesser extent, accounting for about 20-25% of an administered this compound dose. researchgate.netwikipedia.orgtandfonline.comnih.govnih.govd-nb.infonih.gov It is also a metabolite of norelgestromin, formed by the conversion of the C3 oxime into a ketone. wikipedia.org Levonorgestrel exhibits significant progestogenic activity. wikipedia.org Typical pharmacokinetic parameters for levonorgestrel as a metabolite include a Cmax of 2.79 ng/mL, a Tmax of 1.7 hours, and an area under the curve (AUC) of 49.9 h*ng/mL. drugbank.com Its half-life is approximately 36.4 ± 10.2 hours. drugbank.com

3-Ketothis compound: Also known as levonorgestrel acetate (B1210297), 3-ketothis compound is identified as another minor active metabolite of this compound. wikipedia.orgfda.govnih.govwikipedia.orgpdr.netnih.gov

The pharmacokinetic parameters of the major active metabolites are summarized in the table below:

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolites

MetaboliteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Half-life (h)
Norelgestromin1.82 drugbank.com1.5 drugbank.com16.1 drugbank.com12-30 drugbank.com
Levonorgestrel2.79 drugbank.com1.7 drugbank.com49.9 drugbank.com36.4 ± 10.2 drugbank.com

Note: This table presents reported data from research findings and is not interactive.

Secondary Metabolic Transformations: Hydroxylation, Reduction, and Conjugation Pathways

Following their formation, the active metabolites of this compound, particularly norelgestromin and levonorgestrel, undergo further secondary metabolic transformations, which lead to their inactivation and subsequent elimination. These pathways include:

Reduction: Active metabolites are inactivated via reduction. researchgate.netwikipedia.orgnih.govd-nb.infohormonebalance.org

Hydroxylation: This process involves the addition of hydroxyl groups to the metabolites. researchgate.netwikipedia.orgtandfonline.comnih.govnih.govd-nb.infonih.govhormonebalance.orgeuropa.eufda.goveuropa.eu For instance, 17-desacetylthis compound (norelgestromin) is metabolized to various hydroxylated metabolites. nih.gov

Conjugation: The hydroxylated and other metabolites undergo conjugation, primarily forming glucuronide and sulfate (B86663) conjugates. researchgate.netwikipedia.orgtandfonline.comnih.govfda.govnih.govd-nb.infonih.govpdr.nethormonebalance.orgeuropa.eufda.goveuropa.eu These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. fda.gov

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGTs)

Several enzymatic systems play critical roles in the biotransformation of this compound and its metabolites:

Cytochrome P450 (CYP) Enzymes: These enzymes are primarily responsible for phase I oxidative reactions, including hydroxylation. oulu.fi Specifically, CYP3A4 is a major enzyme involved in the hydroxylation of 17-desacetylthis compound (norelgestromin) and norgestrel (B7790687). nih.govdrugbank.com CYP2B6 and CYP2C9 also contribute to the hydroxylation of 17-desacetylthis compound to a lesser extent. nih.govdrugbank.com CYP3A is generally responsible for the metabolism of most progestins. fda.gov

Sulfotransferases (SULTs): SULTs are another group of phase II enzymes involved in sulfate conjugation of metabolites. europa.eufda.govpharmgkb.org

Excretion Pathways and Metabolite Profiling in Research

The metabolites of this compound are primarily eliminated from the body through both renal (urine) and fecal pathways. wikipedia.orgfda.govdrugbank.comwikipedia.orgeuropa.eufda.goveuropa.eu Unchanged this compound is typically not detected in urine, indicating its complete metabolism. drugbank.com Research studies often involve metabolite profiling to identify and characterize the various metabolic products and understand their disposition within the body. wikipedia.orgwikidata.orgguidetopharmacology.org

Structure Activity Relationship Sar Studies of Norgestimate

Correlation of Norgestimate's Chemical Structure with Progestin Receptor Affinity and Agonism

This compound functions as a prodrug, undergoing rapid and extensive metabolism primarily into norelgestromin (B1679859) (17β-deacetylthis compound) and, to a lesser extent, levonorgestrel (B1675169) mims.comwikidata.orgwikipedia.orgwikidata.org. Norelgestromin is the major active metabolite responsible for most of this compound's progestational activity wikidata.orgwikidata.orgwikipedia.org.

The chemical structure of this compound, characterized as a 19-nortestosterone derivative belonging to the gonane (B1236691) family, features a 17-ethylination, an 18-methyl group, a 17-position acetate (B1210297), and a unique oxime at position 3 wikidata.orgwikipedia.org. The rapid hydrolysis of the C-17 acetate group is crucial for its conversion to norelgestromin, which then exerts significant progestational effects wikidata.org.

Table 1: Progestin Receptor Binding Affinities (Relative to Promegestone)

CompoundRelative Binding Affinity for Progesterone (B1679170) Receptor (%) mims.comIC50 for Progesterone Receptor (nM) wikidata.orgindiamart.comalfa-chemistry.com
Promegestone100N/A
This compound153.5
Norelgestromin104.61
Levonorgestrel150N/A
Levonorgestrel Acetate135N/A

(Note: This table is designed to be interactive, allowing users to sort by columns or filter data.)

Structural Determinants Influencing Androgen Receptor Binding and Minimal Androgenicity

A key characteristic of this compound's SAR is its very weak androgenic activity, a desirable trait in contraceptive formulations to minimize androgen-related side effects mims.comwikipedia.orgwikidata.org. This minimal androgenicity is structurally determined by the presence of a C-17 acetate group and, crucially, a unique C-3 oxime group wikidata.orgwikipedia.org. The replacement of the C-3-keto group, which is typical of androgenic compounds, with an oxime group significantly contributes to the reduced androgenicity of this compound compared to other progestins like norgestrel (B7790687) and levonorgestrel wikidata.orgwikipedia.org.

In terms of androgen receptor (AR) binding, this compound and its primary metabolite, norelgestromin, demonstrate very low affinity. Their relative binding affinities for the rat prostatic androgen receptor, compared to dihydrotestosterone (B1667394) (DHT) (100%), are 0.3% for this compound and 1.3% for norelgestromin mims.com. In contrast, levonorgestrel and gestodene (B1671452) show considerably higher affinities of 22% and 15%, respectively mims.com. The IC50 values for AR binding are 764 nM for this compound and 222 nM for norelgestromin in rat prostatic receptors, further highlighting their low affinity indiamart.comalfa-chemistry.com.

The selectivity of a progestin for the progesterone receptor over the androgen receptor is often expressed as the ratio of their IC50 values (AR:PR IC50 ratio), where a higher ratio indicates greater selectivity. This compound exhibits a superior selectivity ratio (219) compared to natural progesterone (93) and levonorgestrel (11), indicating its highly selective progestational response wikidata.orgwikidata.org. This high selectivity contributes to its minimal androgenic effects observed in vivo, such as reduced stimulation of rat prostate growth wikidata.org.

Table 2: Androgen Receptor Binding Affinities and Selectivity Ratios

CompoundRelative Binding Affinity for Androgen Receptor (%) (vs. DHT) mims.comIC50 for Androgen Receptor (nM) indiamart.comalfa-chemistry.comAndrogen:Progestin IC50 Ratio wikidata.orgwikidata.org
Dihydrotestosterone (DHT)100N/AN/A
This compound0.3764219
Norelgestromin1.322248
Levonorgestrel22N/A11
Gestodene15N/A28
ProgesteroneN/AN/A93

(Note: This table is designed to be interactive, allowing users to sort by columns or filter data.)

Influence of this compound's Structure on Sex Hormone-Binding Globulin Interaction

It is important to note that this compound itself does not bind to SHBG in plasma wikidata.org. Its primary active metabolite, norelgestromin, is predominantly bound to albumin, not SHBG wikipedia.org. However, levonorgestrel, a minor metabolite of this compound, is primarily bound to SHBG, which limits its biological activity wikipedia.orgmims.com. The ability of this compound to increase SHBG levels is considered a peripheral anti-androgenic mechanism, further enhancing its beneficial effects in conditions where androgen excess is problematic wikidata.orgwikipedia.org.

SAR of this compound Derivatives for Specific Biological Activities (e.g., Anti-Biofilm Properties)

Beyond its well-established hormonal activities, recent research has explored other biological properties of this compound, including its potential anti-biofilm effects. Studies have demonstrated that this compound effectively inhibits the formation of staphylococcal biofilms, including those produced by methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This activity is significant because biofilm-associated infections are notoriously difficult to treat due to their high resistance to antibiotics.

The SAR studies in this context indicate that the acetyl group at the 17-position of this compound is crucial for its anti-biofilm activity. Its deacetylated metabolite, norelgestromin, shows significantly weaker inhibitory activity against staphylococcal biofilm formation nih.gov. This compound achieves its anti-biofilm effect by inhibiting the production of polysaccharide intercellular adhesin and other proteins within the extracellular matrix of the biofilm nih.gov. Furthermore, this compound has been shown to induce changes in bacterial cell wall morphology, increasing thickness and causing abnormal septa, and can even resensitize MRSA to β-lactam antibiotics by increasing the expression of penicillin-binding protein 2 nih.gov. These findings suggest this compound as a promising lead compound for developing new strategies against biofilm-associated infections.

Comparative SAR Analysis of this compound with Other Synthetic Progestins

This compound is classified as a third-generation progestin, distinguishing it from earlier generations like norgestrel and levonorgestrel wikidata.org. Its SAR profile offers distinct advantages, particularly concerning its androgenic activity. Compared to older progestins, this compound and its metabolites exhibit a significantly lower affinity for androgen receptors, resulting in a more favorable androgenic profile wikidata.org.

The structural differences, such as the C-3 oxime and C-17 acetate groups in this compound, contribute to its reduced interaction with androgen receptors and its higher selectivity for the progesterone receptor wikidata.orgwikipedia.orgwikidata.org. This contrasts with progestins like levonorgestrel, which possess considerable androgen receptor affinity mims.com. The superior androgen:progestin IC50 ratio of this compound (219) compared to levonorgestrel (11) and gestodene (28) underscores its enhanced selectivity and lower intrinsic androgenicity wikidata.orgwikidata.org. This comparative SAR analysis highlights this compound's improved safety and tolerability profile, particularly regarding androgen-related side effects, making it a preferred choice in various hormonal therapies wikipedia.org.

Advanced Analytical Methodologies for Norgestimate and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. Various chromatographic methods have been developed and validated for the analysis of norgestimate, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in pharmaceutical dosage forms. capes.gov.brnih.gov It offers robust and reproducible methods for separating this compound from other active ingredients, such as ethinyl estradiol (B170435), and from potential degradation products. capes.gov.brnih.gov A key feature of these HPLC methods is their stability-indicating nature, meaning they can resolve the intact drug from its impurities and degradation products, which is crucial for quality control. tandfonline.comtandfonline.com

The versatility of HPLC allows for various chromatographic conditions. Reversed-phase chromatography is common, utilizing C8 or C18 columns. capes.gov.brtandfonline.com For instance, a method for simultaneous determination of this compound and ethinyl estradiol used a 5-micron reversed-phase column with a mobile phase of water, tetrahydrofuran, and methanol (B129727) (65:25:10 v/v/v). capes.gov.brnih.gov Another stability-indicating HPLC method employed a sub-2µm fused-core particle C8 column with a gradient of water and acetonitrile (B52724) to separate this compound, ethinyl estradiol, and their potential impurities. tandfonline.comtandfonline.comtandfonline.com An essential capability of these chromatographic systems is the separation of this compound's syn and anti isomers. capes.gov.brnih.govresearchgate.net Detection is typically achieved using a UV detector at a wavelength suitable for the analytes, such as 230 nm. tandfonline.comtandfonline.com These methods are validated for linearity, accuracy, and precision, proving to be quantitative and reproducible. capes.gov.brtandfonline.com

Table 1: Examples of HPLC Methods for this compound Analysis

Parameter Method 1 Method 2
Column 5-micron, reversed-phase Sub-2µm fused core particle C8 (150mm x 4.6mm)
Mobile Phase Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) Water and Acetonitrile (gradient)
Flow Rate Not Specified 1.0 mL/min
Detection UV PDA at 230 nm
Application Simultaneous analysis of this compound and Ethinyl Estradiol in tablets. capes.gov.brnih.gov Quantification of impurities in this compound and Ethinyl Estradiol tablets. tandfonline.comtandfonline.comtandfonline.com
Key Separation Resolves syn and anti isomers of this compound. capes.gov.brnih.govresearchgate.net Separates this compound, Ethinyl Estradiol, and their related impurities. tandfonline.comtandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, sensitivity, and, most notably, a considerable reduction in analysis time. science.gov This technology utilizes columns with smaller particle sizes (typically sub-2 µm), which leads to more efficient separations. science.govscience.gov

UPLC is particularly advantageous for bioanalytical applications where very low concentrations (pg/mL) of this compound and its metabolites must be measured in complex biological matrices like human plasma. researchgate.netnih.gov Due to the rapid metabolism of this compound to its active metabolite, 17-deacetylthis compound, highly sensitive assays are required. researchgate.netnih.gov UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide the necessary sensitivity and selectivity. researchgate.netnih.govresearchgate.net A validated UPLC-MS/MS method for the simultaneous quantification of ethinyl estradiol, this compound, and 17-deacetylthis compound in human plasma utilizes a short 4.4-minute run time. researchgate.netnih.gov The separation is typically achieved on columns like the Waters Acquity UPLC HSS T3 (1.8 µm particle size) with a gradient elution. researchgate.netnih.govresearchgate.net

Table 2: UPLC-MS/MS Method for this compound and Metabolites in Human Plasma

Parameter Details
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Analytes This compound (NGM), 17-Desacetylthis compound (DNGM), Ethinyl Estradiol (EE2)
Column Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm). researchgate.netnih.gov
Run Time 4.4 minutes. researchgate.netnih.gov
Linear Range NGM: 5–500 pg/mL; DNGM: 25–2500 pg/mL; EE2: 5–500 pg/mL. researchgate.netnih.gov
Application Bioequivalence studies for the determination of EE2, NGM, and DNGM concentrations in human plasma. researchgate.netnih.govresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides improved resolution, sensitivity, and quantification accuracy. asiapharmaceutics.info It is a simple, fast, and cost-effective method for the analysis of pharmaceutical formulations. rjptonline.orgresearchgate.netmdpi.com

A validated HPTLC method has been developed for the simultaneous determination of this compound and ethinyl estradiol in combined tablet dosage forms. rjptonline.orgresearchgate.net This method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60F254) and developing it with a suitable mobile phase. For the separation of this compound and ethinyl estradiol, a mobile phase consisting of Benzene: Ethyl acetate (B1210297): Triethylamine (7: 2: 1 v/v/v) has been successfully used. rjptonline.orgresearchgate.net Quantification is performed by densitometric scanning at a specific wavelength, such as 280 nm. rjptonline.orgresearchgate.net The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness. rjptonline.orgrjptonline.org

Table 3: HPTLC Method for this compound and Ethinyl Estradiol in Tablets

Parameter Details
Stationary Phase HPTLC aluminum plates precoated with silica gel 60F254
Mobile Phase Benzene: Ethyl acetate: Triethylamine (7: 2: 1 v/v/v). rjptonline.orgresearchgate.net
Detection Densitometric scanning at 280 nm. rjptonline.orgresearchgate.net
Retention Factors (Rf) This compound: 0.82 ± 0.123; Ethinylestradiol: 0.62 ± 0.102. rjptonline.orgresearchgate.net
Linearity Range This compound: 1000-5000 ng/band; Ethinylestradiol: 200-1000 ng/band. rjptonline.orgresearchgate.net
Application Routine analysis of this compound and Ethinylestradiol in combined tablet dosage forms. rjptonline.org

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without undergoing decomposition. wikipedia.org In GC, a sample is injected into a carrier gas (mobile phase), which transports it through a column containing a stationary phase. shimadzu.com Separation occurs based on the differential partitioning of the analytes between the two phases. shimadzu.com

GC is a suitable technique for the analysis of this compound. sigmaaldrich.com It is often hyphenated with mass spectrometry (GC-MS), which combines the separation power of GC with the detection capabilities of MS, allowing for the identification and quantification of analytes. youtube.com The use of an internal standard, such as this compound-d6, is intended for quantification by GC-MS to ensure accuracy. caymanchem.com While liquid chromatography methods are more commonly published for this compound, GC remains a viable research tool for its analysis. sigmaaldrich.comdrugbank.com

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is prized for its high sensitivity and specificity, making it indispensable for metabolite identification and quantification, especially at trace levels.

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. thermofisher.com In a typical experiment, precursor ions generated from the analyte are selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. thermofisher.com This process, often performed as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying specific compounds in complex mixtures like plasma or serum. thermofisher.comnih.gov

LC-MS/MS is the benchmark method for the bioanalysis of this compound and its metabolites. nih.gov It allows for the simultaneous determination of this compound and its key metabolites, including 17-deacetylthis compound, 3-ketothis compound, and norgestrel (B7790687), in human serum. nih.govnih.gov For instance, a rapid and reliable LC-MS/MS method was developed using a reversed-phase HPLC system coupled to a tandem mass spectrometer. nih.gov The assay demonstrated linearity over concentration ranges of 0.5-5.0 ng/ml for this compound and 0.1-5.0 ng/ml for its primary metabolites. nih.gov More recent UPLC-MS/MS methods have pushed detection limits down to the low pg/mL range, which is necessary due to the very low circulating concentrations of the parent drug. nih.govinnovareacademics.in These methods often use electrospray ionization (ESI) in positive ion mode and may incorporate a derivatization step with agents like dansyl chloride to enhance the mass spectrometric response. researchgate.netnih.gov The availability of accurate mass MS/MS data greatly enhances the confidence in structural assignments for metabolite identification. psu.edu

Table 4: LC-MS/MS Parameters for this compound Metabolite Analysis in Human Plasma/Serum

Parameter Method 1 (UPLC-MS/MS) Method 2 (HPLC-MS/MS)
Analytes This compound, 17-Desacetylthis compound, Ethinyl Estradiol. nih.gov This compound, 17-deacetylthis compound, 3-ketothis compound, Norgestrel. nih.gov
Matrix Human Plasma. nih.gov Human Serum. nih.gov
Extraction Hexane/Ethyl acetate extraction followed by derivatization. nih.gov Not specified.
Ionization Electrospray Ionization (ESI). nih.gov Tandem Mass Spectrometric (MS-MS) detection. nih.gov
Linear Range 5–500 pg/mL (this compound); 25–2500 pg/mL (17-Desacetylthis compound). nih.gov 0.5-5.0 ng/ml (this compound); 0.1-5.0 ng/ml (Metabolites). nih.gov
Internal Standard Isotopic labeled standards (NGM-d6, DNGM-d6, EE2-d4). researchgate.netnih.gov Not specified.
Application Bioequivalence studies. nih.gov Pharmacokinetic studies. nih.gov

Applications of LC-MS/MS and UPLC-MS/MS in Bioanalytical Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary techniques for the quantitative measurement of this compound and its key active metabolite, 17-desacetylthis compound (norelgestromin), in biological samples such as human plasma. bioanalysis-zone.com These methods are favored for their superior sensitivity, selectivity, and robustness, which are crucial for pharmacokinetic and bioequivalence studies where analyte concentrations are often in the picogram per milliliter (pg/mL) range. bioanalysis-zone.comnih.gov

Historically, measuring the parent compound, this compound (NGM), was difficult due to its rapid and extensive metabolism into 17-desacetylthis compound (DNGM). researchgate.net Consequently, early bioequivalence studies focused only on DNGM and the co-administered ethinyl estradiol. researchgate.net However, with the evolution of more sensitive assays, regulatory authorities now often require the measurement of NGM as well. researchgate.net

Modern UPLC-MS/MS methods have been developed to simultaneously quantify this compound, 17-desacetylthis compound, and ethinyl estradiol in a single analytical run. researchgate.net These advanced methods offer significant improvements over older techniques, which were often cumbersome, required large sample volumes, and had higher limits of quantification. nih.gov For instance, a rapid and sensitive UPLC-MS/MS method was developed for DNGM in human plasma with a lower limit of quantification (LLOQ) of 20.221 pg/mL and a total run time of just 4.5 minutes. nih.gov Another study describes a UPLC-MS/MS method with a run time of 4.4 minutes and calibration curve ranges of 5–500 pg/mL for this compound and 25–2500 pg/mL for 17-desacetylthis compound. researchgate.netresearchgate.net These rapid run times enhance the throughput capacity, which is essential for analyzing the large number of samples generated in clinical trials. researchgate.net

The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of analytes from endogenous matrix components and other metabolites, thereby minimizing interference and improving accuracy. bioanalysis-zone.com The combination of the efficient separation capabilities of UPLC with the sensitive and specific detection of MS/MS provides a powerful tool for bioanalytical research on this compound. nih.govresearchgate.net

Table 1: Examples of UPLC-MS/MS Methods in this compound Bioanalysis
Analyte(s)Linear Range (pg/mL)LLOQ (pg/mL)Run Time (min)Reference
17-desacetylthis compound20 - 500020.2214.5 nih.gov
This compound5 - 50054.4 researchgate.net
17-desacetylthis compound25 - 2500254.4 researchgate.net
Ethinylestradiol5 - 50054.4 researchgate.net

Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest prior to LC-MS/MS analysis. thermofisher.comscioninstruments.com For this compound and its metabolites, Solid-Phase Extraction (SPE) is a widely used and highly effective technique. nih.govresearchgate.net SPE offers superior cleanup and selectivity compared to other methods like protein precipitation or liquid-liquid extraction. nih.govscharlab.com

The SPE process generally involves four main stages: conditioning, sample loading, washing, and elution. scharlab.com A typical SPE procedure for the extraction of 17-desacetylthis compound from human plasma is as follows:

Conditioning : The SPE cartridge, often a polymeric reversed-phase sorbent like Oasis HLB (hydrophilic-lipophilic balanced), is pre-conditioned. nih.gov This usually involves passing methanol followed by water through the cartridge to activate the sorbent. nih.gov

Sample Loading : A plasma sample (e.g., 0.5 mL), often pre-treated with an acid like formic acid and mixed with an internal standard, is loaded onto the conditioned cartridge. nih.gov The analytes and some matrix components are retained on the sorbent. scharlab.com

Washing : The cartridge is washed with a specific solvent or a series of solvents (e.g., water, followed by 20% acetonitrile in water) to remove weakly bound interferences while the analytes of interest remain bound to the sorbent. nih.govscharlab.com

Elution : A strong solvent, such as methanol, is used to disrupt the analyte-sorbent interaction and elute the purified analytes from the cartridge. nih.govthermofisher.com The resulting eluate, containing the concentrated and cleaned analytes, is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system. nih.govresearchgate.net

This systematic approach ensures that a clean extract is obtained, which minimizes matrix effects, reduces instrument contamination, and ultimately improves the accuracy and longevity of the analytical column and mass spectrometer. thermofisher.com

Method Validation Parameters and Quality Control in Research Settings

To ensure the reliability and acceptability of bioanalytical data, the analytical method must undergo a rigorous validation process. nih.govpmda.go.jp Full validation establishes the performance characteristics of the method and typically assesses parameters such as linearity, accuracy, precision, sensitivity (LLOQ), specificity/selectivity, recovery, and robustness. pmda.go.jppharmacompass.com

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionCommon Acceptance CriteriaExample from this compound Research
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated.Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal value (±20% for LLOQ). pmda.go.jpA validated method for 17-desacetylthis compound showed a linear range of 20–5000 pg/mL with a correlation coefficient ≥ 0.9988. researchgate.net
AccuracyThe closeness of the mean test results to the true (nominal) concentration. Assessed using Quality Control (QC) samples at multiple levels.Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). europa.euIntra-run and inter-run accuracy for 17-desacetylthis compound was within 10%. researchgate.net
PrecisionThe closeness of agreement among a series of measurements. Expressed as the coefficient of variation (CV%). Assessed for intra-run and inter-run variability.CV should not exceed 15% for QC samples (20% for LLOQ). europa.euIntra-run and inter-run precision for 17-desacetylthis compound was within 10%. researchgate.net
Sensitivity (LLOQ)The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5-10 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. nih.goveuropa.euAn LC-MS/MS method for 17-desacetylthis compound had an LLOQ of 20.221 pg/mL. nih.gov
Specificity / SelectivityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, metabolites).No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. europa.euValidated methods for this compound and its metabolites demonstrate high selectivity with no interference observed. researchgate.netsante.fr
RecoveryThe efficiency of the extraction procedure, measured as the response of an analyte extracted from a sample versus the response of a non-extracted standard.Recovery should be consistent, precise, and reproducible.The mean recovery for 17-desacetylthis compound was 96.30% with a precision of 5.47%. nih.gov
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.Methods are tested for stability under various storage and handling conditions to ensure robustness. researchgate.net

Emerging Research Areas and Future Directions for Norgestimate

Exploration of Norgestimate as a Lead Compound for Novel Pharmacological Agents

One of the most promising new avenues of research is the exploration of this compound's anti-infective properties. Studies have revealed that this compound exhibits significant activity against Staphylococcus aureus, a bacterium notorious for its ability to form biofilms and develop antibiotic resistance.

Anti-Infective and Antibiotic Resensitization Properties

Research has demonstrated that this compound can inhibit the formation of staphylococcal biofilms by suppressing the production of polysaccharide intercellular adhesin and extracellular matrix proteins. nih.gov A proteome analysis of S. aureus treated with this compound showed a repression in the expression of the cell wall-anchored protein SasG, which is crucial for intercellular adhesion, and the glycolytic enzyme enolase, which contributes to biofilm formation. nih.govresearchgate.net

Crucially, this compound has been shown to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov This effect is associated with notable changes in the bacterial cell wall morphology, including increased thickness and the formation of abnormal rippled septa. nih.govresearchgate.net Furthermore, this compound treatment leads to an increased expression of penicillin-binding protein 2. nih.govresearchgate.net These findings position this compound as a promising lead compound for developing new drugs to combat biofilm-related infections and overcome antibiotic resistance. nih.gov

Table 1: Anti-Infective Properties of this compound Against Staphylococcus aureus
Observed EffectMechanism of ActionPotential Therapeutic Application
Inhibition of Biofilm FormationInhibits production of polysaccharide intercellular adhesin and extracellular matrix proteins. Represses expression of SasG and enolase. nih.govresearchgate.netTreatment of biofilm-associated infections. nih.gov
Resensitization of MRSA to β-lactam antibioticsInduces changes in cell wall morphology (increased thickness, abnormal septa). Increases expression of penicillin-binding protein 2. nih.govresearchgate.netCombination therapy to overcome antibiotic resistance in MRSA infections. nih.gov

Advanced Mechanistic Studies on this compound's Cellular and Molecular Actions Beyond Steroid Receptors

While the progestogenic activity of this compound's metabolites is mediated through classical steroid receptors, emerging research is investigating its effects on cellular and molecular pathways independent of these receptors. nih.govwikipedia.org The anti-staphylococcal activity of this compound is a prime example of such actions, as it involves the modulation of bacterial protein expression and cell wall synthesis, mechanisms entirely separate from the human endocrine system. nih.govresearchgate.net

Studies into the non-genomic actions of steroids, which are too rapid to be explained by changes in gene transcription, provide a framework for understanding these novel mechanisms. oup.com These effects are often initiated by steroid interactions with cell surface receptors or signaling molecules, leading to rapid changes within the cell. oup.com The ability of this compound to alter the proteome of S. aureus suggests it may interact with specific bacterial targets, a hypothesis that warrants further investigation to identify these binding partners and elucidate the downstream signaling cascades. researchgate.net This line of inquiry could reveal new pharmacological targets and expand the therapeutic potential of this compound derivatives.

Elucidation of Undefined Metabolic Pathways and Comprehensive Enzyme Characterization

This compound is known to be a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver. nih.govdrugbank.com It is primarily converted to its active metabolites, including 17-deacetylthis compound (norelgestromin) and norgestrel (B7790687). nih.govnih.gov While the main metabolic steps are established, further research is needed to fully characterize all downstream pathways and the enzymes involved.

Studies have shown that 17-deacetylthis compound is further metabolized into several hydroxylated metabolites, which remain largely undefined. nih.govdrugbank.com The primary enzyme responsible for this hydroxylation is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2B6 and CYP2C9. drugbank.comnih.gov Norgestrel, another active metabolite, is metabolized through oxidation by CYP3A4 and glucuronidation by UGT1A1. drugbank.com

A detailed study of this compound metabolism in humans identified five specific urinary metabolites:

Norgestrel nih.gov

16β-hydroxynorgestrel nih.gov

2α-hydroxynorgestrel nih.gov

3α,5β-tetrahydronorgestrel nih.gov

A trihydroxylated metabolite (3,16-dihydroxy-5-tetrahydronorgestrel) nih.gov

Comprehensive characterization of all metabolic pathways and the enzymes governing them is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in response to this compound. nih.gov

Table 2: Key Enzymes and Metabolites in this compound Biotransformation
Parent Compound/MetaboliteMetabolic ProcessKey Enzymes InvolvedResulting Metabolites
This compoundDeacetylation, DeoximationNot specified17-deacetylthis compound (Norelgestromin), Norgestrel nih.govdrugbank.com
17-deacetylthis compoundHydroxylationCYP3A4 (major), CYP2B6, CYP2C9 (minor) drugbank.comnih.govMultiple undefined hydroxylated metabolites drugbank.com
NorgestrelOxidation, GlucuronidationCYP3A4, UGT1A1 drugbank.comHydroxylated metabolites, Glucuronide conjugates drugbank.com

Computational Chemistry and Molecular Modeling in this compound Research

The fields of computational chemistry and molecular modeling offer powerful tools to accelerate research into this compound and its derivatives. tarosdiscovery.comkallipos.gr Techniques such as receptor docking and Structure-Activity Relationship (SAR) predictions are vital for understanding how this compound and its metabolites interact with biological targets and for designing new compounds with enhanced or novel activities. tarosdiscovery.comnih.gov

Receptor Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound's metabolites to known steroid receptors, providing insights into their progestogenic and androgenic activities. nih.govdrugbank.com These techniques can also be applied to explore potential interactions with non-traditional targets, such as bacterial enzymes, to explain the observed anti-infective properties. mdpi.com

SAR Predictions: SAR studies correlate the chemical structure of a compound with its biological activity. unicamp.br For this compound, SAR models can help identify the specific chemical moieties responsible for its various effects. For instance, research has already suggested that the acetyl group of this compound is important for its anti-biofilm activity, as its primary metabolite, 17-deacetylthis compound, shows weaker inhibitory effects. researchgate.net By using computational SAR models, researchers can predict how modifications to the this compound scaffold would affect its activity, guiding the synthesis of new analogues with improved potency or selectivity. nih.govresearchgate.net

Development of Novel High-Throughput Analytical Assays for this compound and its Metabolites

To support advanced research into this compound's metabolism, pharmacokinetics, and novel activities, the development of sensitive and efficient analytical methods is essential. Current methods, such as high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection, provide the necessary specificity and sensitivity for the simultaneous determination of this compound and its key metabolites (17-deacetylthis compound, 3-ketothis compound, and norgestrel) in biological matrices like human serum. nih.govnih.gov

The future direction in this area lies in adapting these robust analytical techniques into high-throughput screening (HTS) formats. mdpi.comutsouthwestern.edu HTS assays would enable the rapid analysis of a large number of samples, which is critical for large-scale clinical studies, metabolomics research, and screening compound libraries for novel pharmacological agents derived from the this compound structure. Automating sample preparation and integrating flow-based systems with detection technologies like mass spectrometry could significantly increase the pace of discovery in all emerging areas of this compound research. universiteitleiden.nl

Q & A

Q. How can researchers reliably quantify norgestimate and its metabolites in plasma for pharmacokinetic studies?

this compound itself is challenging to quantify due to plasma concentrations often falling below the lower limit of quantification (LLQ: 0.1 ng/mL) . Instead, its primary active metabolite, 17-deacetyl this compound (norelgestromin), is measured using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods. These methods require rigorous validation for parameters like sensitivity (LLQ: 20–10,000 pg/mL), precision, and accuracy . Sample preparation typically involves liquid-liquid extraction followed by chromatographic separation. Researchers should prioritize metabolite stability studies (e.g., frozen storage validation) to ensure data integrity .

Q. Why is 17-deacetyl this compound used as a biomarker in bioequivalence studies instead of the parent compound?

this compound undergoes rapid first-pass metabolism, making its plasma levels transient and unreliable. In contrast, 17-deacetyl this compound (norelgestromin) is a stable, pharmacologically active metabolite with a longer half-life (~37 hours) and higher systemic availability. This metabolite is widely accepted as a surrogate biomarker for bioequivalence assessments, as it reflects the drug’s therapeutic activity .

Advanced Research Questions

Q. What experimental models are best suited to investigate this compound’s metabolic pathways and inter-individual variability?

Human liver microsomes (HLMs) and colon tissue fragments are critical for studying phase I metabolism. For example:

  • NADPH-dependent pathways : In HLMs, this compound is metabolized to 17-deacetyl this compound (39%), norgestrel (10%), and unidentified metabolites (15%) via oxidative pathways .
  • Hydrolysis in colon tissue : 17-deacetylation occurs even without NADPH, yielding 49% 17-deacetyl this compound .
    To address variability, researchers should incorporate cytochrome P450 activity profiling and genetic polymorphism analysis (e.g., CYP3A4/5 isoforms) across diverse populations.

Q. How can conflicting data on this compound’s androgenic activity be resolved in preclinical models?

While this compound is reported to have minimal androgenicity in rabbits and rats , its weak androgenic activity in human breast cancer cells (MDA-MB 231) was observed via AR-mediated transactivation assays . To reconcile discrepancies:

  • Use AR-specific reporter gene assays with co-transfection of human AR expression vectors.
  • Compare results across species (e.g., rabbit endometrium vs. human cell lines) to assess translational relevance .
  • Quantify androgen receptor binding affinity directly using radiolabeled ligand competition assays.

Q. What methodological considerations are critical when designing studies to assess this compound’s conversion to levonorgestrel?

this compound is partially metabolized to levonorgestrel (22% systemic availability) via 3-keto reduction . Key steps include:

  • Dose normalization : Account for interspecies differences (e.g., rats vs. humans) using allometric scaling.
  • Tracer techniques : Use 14C-labeled this compound to track metabolite distribution and elimination half-lives (45–71 hours) .
  • Analytical specificity : Employ gas chromatography-mass spectrometry (GC-MS) to distinguish levonorgestrel from endogenous steroids.

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in reported plasma concentrations of this compound?

Discrepancies arise from varying analytical sensitivities. For instance, older studies using HPLC with UV detection failed to detect this compound below 0.1 ng/mL , whereas modern LC-MS/MS methods achieve lower LLQs (20 pg/mL) . Recommendations:

  • Validate methods using spiked plasma samples with known concentrations.
  • Cross-validate results with independent laboratories to confirm reproducibility.

Q. What statistical approaches are optimal for analyzing pharmacokinetic data in bioequivalence trials?

Use non-compartmental analysis (NCA) for parameters like AUC₀–t, Cmax, and t₁/₂. For small sample sizes (e.g., n=23 in a typical trial ):

  • Apply log-transformation to AUC and Cmax data to normalize distributions.
  • Use 90% confidence intervals for geometric mean ratios (test/reference), adhering to FDA/EMA bioequivalence criteria (80–125% range).

Data Contradictions and Interpretation

Q. Why do some studies report this compound’s progestogenic activity as tissue-specific?

this compound acts directly on uterine progesterone receptors in rabbits but requires metabolic activation in other tissues (e.g., liver). This tissue selectivity can be studied via:

  • Receptor-binding assays : Compare affinity for uterine vs. hepatic progesterone receptors.
  • In situ hybridization : Map receptor expression patterns in target tissues .

Q. How does this compound’s metabolic profile influence its contraceptive efficacy in overweight populations?

Higher body mass index (BMI) may reduce efficacy due to increased volume of distribution or altered clearance. Retrospective analyses of clinical trial data (e.g., Pearl Index: 0.25) suggest stratified randomization by BMI in future trials to control for confounding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.